10-[3-[4-(2-Chloroethyl)-1-piperazinyl]propyl]-2-(trifluoromethyl)phenothiazine
Overview
Description
10-[3-[4-(2-Chloroethyl)-1-piperazinyl]propyl]-2-(trifluoromethyl)phenothiazine is a phenothiazine derivative Phenothiazines are a class of heterocyclic compounds that have been widely studied for their diverse pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[3-[4-(2-Chloroethyl)-1-piperazinyl]propyl]-2-(trifluoromethyl)phenothiazine typically involves multiple steps. One common method includes the alkylation of phenothiazine with 3-chloropropylamine, followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
10-[3-[4-(2-Chloroethyl)-1-piperazinyl]propyl]-2-(trifluoromethyl)phenothiazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
10-[3-[4-(2-Chloroethyl)-1-piperazinyl]propyl]-2-(trifluoromethyl)phenothiazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-[3-[4-(2-Chloroethyl)-1-piperazinyl]propyl]-2-(trifluoromethyl)phenothiazine involves its interaction with various molecular targets. It is believed to exert its effects by binding to dopamine receptors, thereby modulating neurotransmitter activity. This interaction can influence mood, behavior, and cognitive functions, making it a candidate for the treatment of psychiatric conditions.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar pharmacological properties.
Fluphenazine: Known for its use in the treatment of schizophrenia.
Thioridazine: Used as an antipsychotic medication.
Uniqueness
10-[3-[4-(2-Chloroethyl)-1-piperazinyl]propyl]-2-(trifluoromethyl)phenothiazine is unique due to the presence of the trifluoromethyl group, which can enhance its pharmacokinetic properties and increase its binding affinity to target receptors. This makes it a valuable compound for further research and development in medicinal chemistry.
Biological Activity
10-[3-[4-(2-Chloroethyl)-1-piperazinyl]propyl]-2-(trifluoromethyl)phenothiazine, commonly referred to as a phenothiazine derivative, is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and psychiatry. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the phenothiazine class, characterized by a three-ring structure that includes sulfur and nitrogen atoms. Its molecular formula is with a molecular weight of approximately 407.496 g/mol. The presence of a trifluoromethyl group and a chloroethyl piperazine moiety enhances its pharmacological profile.
Phenothiazines generally exert their effects through multiple mechanisms:
- Dopamine Receptor Antagonism : These compounds primarily block dopamine D2 receptors, which is crucial in their antipsychotic effects.
- Antitumor Activity : Research indicates that phenothiazine derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways and inhibiting DNA synthesis.
Antitumor Activity
A study assessing the antitumor effects of various phenothiazines found that derivatives with specific substitutions exhibited varying levels of cytotoxicity. The following table summarizes the TCID50 values (the concentration required to inhibit 50% of cell growth) for different derivatives:
Compound Name | TCID50 (µg/mL) | Notes |
---|---|---|
10-[3-(phthalimido)propyl]-10H-phenothiazine | 11.5 | Effective against HEp-2 tumor cells |
10-[4-(phthalimido)butyl]-10H-phenothiazine | 7.8 | Higher efficacy compared to others |
10-[3-(phthalimido)propyl]-2-trifluoromethyl-10H-phenothiazine | 11.5 | Notable activity |
This compound | 6.3 | Significant antitumor activity |
The compound's structural modifications significantly influence its biological activity, with the trifluoromethyl group enhancing potency against tumor cells compared to chlorine substitutions .
Study on Antitumor Effects
In a comprehensive study published in PubMed, researchers evaluated the cytotoxic effects of several phenothiazine derivatives on HEp-2 human laryngeal carcinoma cells. The findings indicated that the compound displayed substantial antitumor properties, with a TCID50 as low as 6.3 µg/mL, suggesting it could be a potent candidate for further development in cancer therapy .
Clinical Implications
Another notable application of this compound is in treating psychiatric disorders such as schizophrenia. Trifluoperazine, a related compound, has been used clinically for its antipsychotic properties, indicating that similar derivatives may also exhibit therapeutic benefits in psychiatric settings .
Properties
IUPAC Name |
10-[3-[4-(2-chloroethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClF3N3S/c23-8-11-28-14-12-27(13-15-28)9-3-10-29-18-4-1-2-5-20(18)30-21-7-6-17(16-19(21)29)22(24,25)26/h1-2,4-7,16H,3,8-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVNGICQKYBDDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClF3N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801003067 | |
Record name | 10-{3-[4-(2-Chloroethyl)piperazin-1-yl]propyl}-2-(trifluoromethyl)-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801003067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83016-35-7 | |
Record name | Fluphenazine-N-mustard | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083016357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-{3-[4-(2-Chloroethyl)piperazin-1-yl]propyl}-2-(trifluoromethyl)-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801003067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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